3-{2-[(4-ethoxypyrimidin-2-yl)amino]ethyl}-1,3-oxazinan-2-one
Overview
Description
3-{2-[(4-ethoxypyrimidin-2-yl)amino]ethyl}-1,3-oxazinan-2-one is a useful research compound. Its molecular formula is C12H18N4O3 and its molecular weight is 266.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.13789045 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to 3-{2-[(4-ethoxypyrimidin-2-yl)amino]ethyl}-1,3-oxazinan-2-one has focused on their synthesis and potential applications in various fields, including medicinal chemistry. A foundational approach to synthesizing aza analogues of pteridine involving 3-ethoxypyrimido[5,4-e]-as-triazines reveals methods for obtaining derivatives through specific reactions, highlighting the compound's role as a versatile intermediate for further chemical modifications (Brown & Lynn, 1973). Another study outlines the conversion of related compounds into 3-ethyl-5,7-dimethoxy[5,4-e]-as-triazine, demonstrating the chemical flexibility and potential for creating a variety of biologically active molecules (Brown & Kershaw, 1972).
Antimicrobial and Anticancer Properties
Further studies expand on the biological applications of related compounds. For instance, the synthesis and evaluation of certain 1,2,4-triazol-3-one derivatives for their antimicrobial properties have been conducted, underscoring the potential of these compounds in developing new antimicrobial agents (Fandaklı et al., 2012). Additionally, the creation of pyrimidinone and oxazinone derivatives fused with thiophene rings has shown promising antibacterial and antifungal activities, suggesting a pathway for new antimicrobial drug discovery (Hossan et al., 2012).
Advanced Pharmaceutical Intermediates
The compound and its analogues serve as critical intermediates in the synthesis of pharmaceuticals. A recent methodology for producing chiral 1,3-oxazinan-2-ones from carbohydrate derivatives illustrates the importance of such compounds in synthesizing complex molecules with potential therapeutic applications (Ella-Menye et al., 2005). This research demonstrates the utility of this compound and related compounds in synthesizing a wide range of biologically active molecules, including potential anticancer agents and inhibitors for various enzymes, indicating their broad applicability in drug development and chemical biology.
Properties
IUPAC Name |
3-[2-[(4-ethoxypyrimidin-2-yl)amino]ethyl]-1,3-oxazinan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-2-18-10-4-5-13-11(15-10)14-6-8-16-7-3-9-19-12(16)17/h4-5H,2-3,6-9H2,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYIMCBIIYOIHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1)NCCN2CCCOC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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